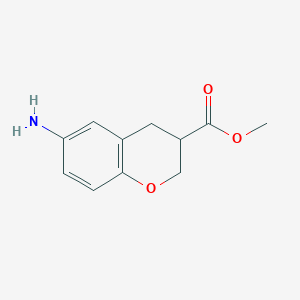
Methyl 6-Aminochroman-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-Aminochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Aminochroman-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chroman ring. Subsequent amination and esterification steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
化学反応の分析
Types of Reactions: Methyl 6-Aminochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
科学的研究の応用
Methyl 6-Aminochroman-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 6-Aminochroman-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Methyl 6-Aminochroman-3-carboxylate: Known for its diverse applications in medicinal chemistry.
Methyl 3-Amino-1H-indole-2-carboxylate: Used in the synthesis of indole derivatives with biological activity.
Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties.
Uniqueness: this compound stands out due to its unique chroman structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in drug development highlight its significance in scientific research.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 6-amino-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6,12H2,1H3 |
InChIキー |
DCXIJWWQHCTBDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2=C(C=CC(=C2)N)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















